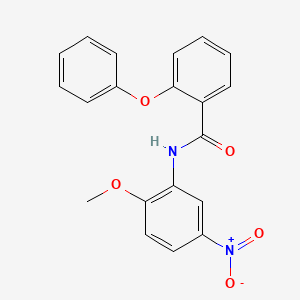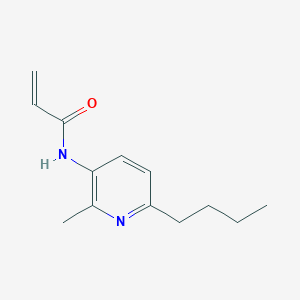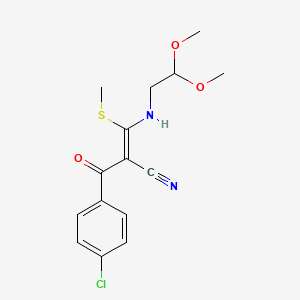![molecular formula C14H18N4O B2412607 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-93-2](/img/structure/B2412607.png)
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-7-ones . This class of compounds is known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. When acylated with carboxylic anhydrides or acid chlorides, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives include cyclization reactions involving the acetyl methyl group and the amide carbonyl moiety . The introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template confers excellent selectivity for Cdk4 vs other Cdks and representative tyrosine kinases .
Wirkmechanismus
Target of Action
Similar compounds have been reported to target erk5 , a key integrator of cellular signal transduction involved in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Mode of Action
Related compounds have been shown to inhibit erk5 kinase and transcriptional activity .
Biochemical Pathways
Erk5, a potential target of similar compounds, is known to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Pharmacokinetics
Similar compounds have been shown to undergo autocatalytic photoinduced oxidative dehydrogenation .
Result of Action
Similar compounds have been shown to inhibit erk5 kinase and transcriptional activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar compounds have been shown to undergo autocatalytic photochemical dehydrogenation when irradiated at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .
Vorteile Und Einschränkungen Für Laborexperimente
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several advantages for lab experiments. This compound is a potent and selective inhibitor of Src family kinases, which makes it an ideal tool for studying the role of these kinases in cellular processes. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. This compound is a synthetic compound, which means that it may have off-target effects that could interfere with experimental results. This compound is also relatively expensive, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one. One direction is to investigate the role of this compound in other cellular processes, such as cell differentiation and survival. Another direction is to develop more potent and selective inhibitors of Src family kinases based on the structure of this compound. Finally, future research could focus on the development of this compound as a potential cancer therapy, either alone or in combination with other drugs.
Synthesemethoden
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 1-pyrrolidinecarboxaldehyde to form 4-(pyrrolidin-1-yl)quinazoline. The second step involves the reaction of 4-(pyrrolidin-1-yl)quinazoline with 3-bromopropylamine hydrobromide to form 8-propyl-4-(pyrrolidin-1-yl)quinazoline. The final step involves the reaction of 8-propyl-4-(pyrrolidin-1-yl)quinazoline with 2,4-dichloropyrimidine to form this compound.
Wissenschaftliche Forschungsanwendungen
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has been extensively used in scientific research as a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a critical role in cell signaling pathways. This compound has been shown to inhibit the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Biochemische Analyse
Biochemical Properties
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a selective inhibitor of JAK1 . The compound interacts with JAK1, an enzyme involved in various biochemical reactions . The nature of these interactions is complex and involves the binding of the compound to the active site of the enzyme .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways . It has been associated with changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to JAK1, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound have been observed to change . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied . The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
8-propyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVAXUKAKSUXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)
![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)
![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)
![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)




